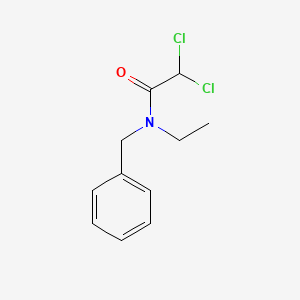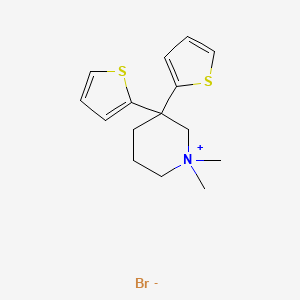
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide typically involves the reaction of piperidine derivatives with thiophene compounds under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antispasmodic agent.
Industry: It is used in the production of certain pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide involves its interaction with specific molecular targets and pathways. It is known to interact with certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Piperidinium, 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethyl-, bromide: This compound shares a similar structure but has a methoxy group, which may alter its properties and applications.
Timepidium Bromide Hydrate: Another related compound used as an antispasmodic agent.
Uniqueness
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
36983-68-3 |
|---|---|
Fórmula molecular |
C15H20BrNS2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1,1-dimethyl-3,3-dithiophen-2-ylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C15H20NS2.BrH/c1-16(2)9-5-8-15(12-16,13-6-3-10-17-13)14-7-4-11-18-14;/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
GSBBBPNTJJUWEG-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCC(C1)(C2=CC=CS2)C3=CC=CS3)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)

![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
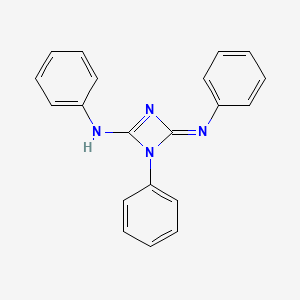
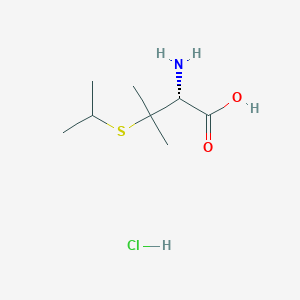

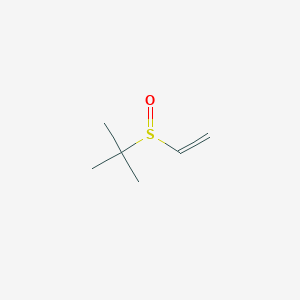
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)

